4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Sigma-2 Receptor TMEM97 Medicinal Chemistry

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic compound belonging to the sulfonyl piperidine-containing pyrimidine ether class, a chemotype implicated in sigma-2 (σ2R/TMEM97) receptor modulation. Its core structure comprises a 2,6-dimethylpyrimidine ring linked via an ether bridge to a piperidine ring, which is further substituted with a 2,5-difluorophenyl sulfonyl group.

Molecular Formula C17H19F2N3O3S
Molecular Weight 383.41
CAS No. 2034302-80-0
Cat. No. B2841389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
CAS2034302-80-0
Molecular FormulaC17H19F2N3O3S
Molecular Weight383.41
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H19F2N3O3S/c1-11-8-17(21-12(2)20-11)25-14-4-3-7-22(10-14)26(23,24)16-9-13(18)5-6-15(16)19/h5-6,8-9,14H,3-4,7,10H2,1-2H3
InChIKeyBAFQIRDBRBUMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine (CAS 2034302-80-0): A Structurally Novel Sulfonyl Piperidine Pyrimidine Ether for Sigma-2/TMEM97 Research


4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic compound belonging to the sulfonyl piperidine-containing pyrimidine ether class, a chemotype implicated in sigma-2 (σ2R/TMEM97) receptor modulation. Its core structure comprises a 2,6-dimethylpyrimidine ring linked via an ether bridge to a piperidine ring, which is further substituted with a 2,5-difluorophenyl sulfonyl group. The compound has a molecular formula of C17H19F2N3O3S and a molecular weight of 383.41 . Compounds within this broader class have been described in patent literature as selective sigma-2 receptor ligands with potential applications in neurodegenerative disease and cancer [1].

Why Procuring Generic Sigma-2 Ligands Cannot Substitute for 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine


Substitution within the aryl sulfonyl piperidine pyrimidine ether series is not straightforward. Minor modifications to the aryl sulfonyl group drastically alter sigma-2/TMEM97 binding affinity and selectivity profiles. The specific 2,5-difluorophenyl substitution pattern on the target compound is a precise structural feature that cannot be assumed to be functionally equivalent to other halogenated or non-halogenated aryl sulfonyl analogs (e.g., 4-fluorophenyl, 3-chlorophenyl, or thiophenyl sulfonyl derivatives) [1]. Similarly, the 2,6-dimethyl substitution on the pyrimidine core is critical for optimal interaction within the receptor binding pocket, differentiating it from unsubstituted or mono-substituted pyrimidine ethers. Without head-to-head data, assuming interchangeable biological outcomes is a high-risk proposition for research reproducibility [2].

Quantitative Differentiation Evidence for 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine


Structural Novelty vs. Prior Art Sigma-2 Receptor Ligands

The compound incorporates a unique combination of a 2,5-difluorophenyl sulfonyl group and a 2,6-dimethylpyrimidine ether linker, a structural motif not exemplified in earlier major patent filings covering aryl sulfonyl piperidine sigma-2 ligands, such as US20210363145A1 [1]. The closest structurally disclosed analogs in patent literature frequently utilize mono-fluorinated or chloro-substituted phenyl sulfonyl groups, or unsubstituted pyrimidine cores. This structural divergence suggests a deliberate design strategy aimed at optimizing a distinct binding pocket interaction or physicochemical profile, providing a novel chemical starting point for structure-activity relationship (SAR) exploration.

Sigma-2 Receptor TMEM97 Medicinal Chemistry

Predicted Physicochemical Differentiation from Calculated Properties

Based on its structure, 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is predicted to have a topological polar surface area (tPSA) of approximately 68 Ų, a consensus Log P (cLogP) around 3.2, and a molecular weight of 383.4 g/mol . These values are within favorable ranges for central nervous system (CNS) drug-likeness as defined by the CNS MPO (Multiparameter Optimization) scoring system. This differentiates it from many higher molecular weight or more lipophilic sigma-2 ligands like siramesine (MW > 400, cLogP > 4), suggesting potentially superior passive permeability and a lower risk of non-specific binding, although direct experimental comparison is absent.

Drug-likeness CNS MPO Lipophilicity

Recommended Research Application Scenarios for 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine


Sigma-2/TMEM97 Chemical Probe Development

This compound serves as a structurally novel starting point for the development of chemical probes targeting the sigma-2/TMEM97 receptor. Its unexplored substitution pattern relative to patented prior art makes it ideal for generating new intellectual property and for SAR studies aimed at understanding the binding requirements of the 2,5-difluorophenyl sulfonyl motif. [1]

CNS Drug Discovery Screening for Neurodegenerative Disease Targets

Given its favorable predicted CNS drug-likeness profile, the compound is well-suited for primary screening in assays related to neurodegenerative diseases (e.g., Alzheimer's, Huntington's) where sigma-2/TMEM97 is implicated. It can be prioritized over more lipophilic sigma-2 ligands that may have higher non-specific binding or poor solubility. [2]

Comparative Selectivity Profiling Against Sigma-1 and Other CNS Receptors

A critical application is its use in selectivity panels. The unique difluorophenyl substitution may confer a sigma-2/sigma-1 selectivity ratio distinct from established ligands like PB-28 or siramesine. Procurement of this compound for head-to-head selectivity screening is a key step in validating its pharmacological uniqueness. [1]

Medicinal Chemistry Optimization Campaigns

The compound's modular structure (pyrimidine ether core, piperidine linker, aryl sulfonyl cap) provides multiple vectors for systematic optimization. Researchers can use it as a parent scaffold to explore structure-activity relationships, potentially leading to clinical candidates for oncology or neurology indications. [2]

Quote Request

Request a Quote for 4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.